
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves several steps. One common method includes the reaction of 4-ethylpiperazine with 3-chloro-5-methylpyridine under specific conditions to form the intermediate product. This intermediate is then reacted with propan-1-one to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds such as:
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one: This compound has a chloro group instead of the pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[6-(4-ethylpiperazin-1-yl)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-4-14(19)13-10-12(3)15(16-11-13)18-8-6-17(5-2)7-9-18/h10-11H,4-9H2,1-3H3 |
InChI Key |
CJOCRCZYDISKMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)

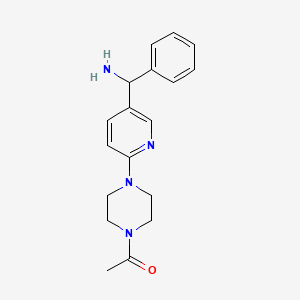
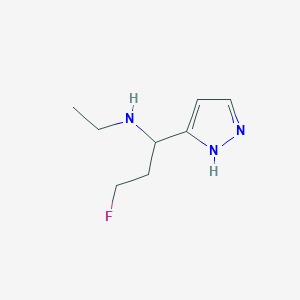
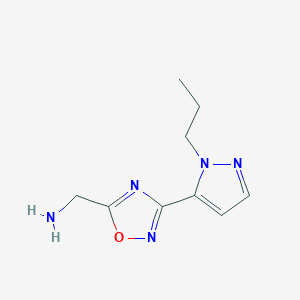
![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

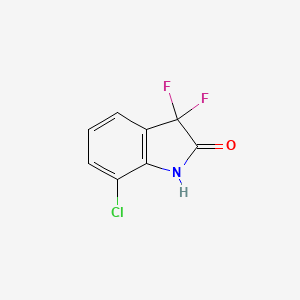
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)
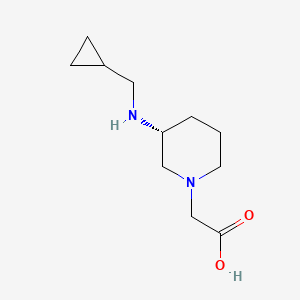

![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile](/img/structure/B11793533.png)
